![molecular formula C30H37N3O4S B609010 N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide CAS No. 2241025-68-1](/img/structure/B609010.png)
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide
Übersicht
Beschreibung
MF-094 ist ein potenter und selektiver Inhibitor der Ubiquitin-spezifischen Protease 30 (USP30). Es hat sich gezeigt, dass es ein signifikantes Potenzial zur Steigerung der Protein-Ubiquitinierung und Beschleunigung der Mitophagie hat. Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung für ihre Fähigkeit zur Modulation des Ubiquitin-Proteasom-Systems eingesetzt, das eine entscheidende Rolle in verschiedenen zellulären Prozessen spielt, einschließlich Proteinabbau, Zellzyklusregulation und Signaltransduktion .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von MF-094 umfasst mehrere Schritte, einschließlich der Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter spezifischen Bedingungen. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und umfassen in der Regel fortschrittliche organische Synthesetechniken .
Industrielle Produktionsmethoden
Die industrielle Produktion von MF-094 erfolgt unter kontrollierten Bedingungen, um eine hohe Reinheit und Ausbeute zu gewährleisten. Der Prozess beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, gefolgt von Reinigungsschritten wie Kristallisation und Chromatographie, um das Endprodukt zu erhalten .
Chemische Reaktionsanalyse
Arten von Reaktionen
MF-094 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Produkten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nucleophile.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen oxidierte Derivate produzieren, während Reduktionsreaktionen zu reduzierten Derivaten führen können .
Wissenschaftliche Forschungsanwendungen
MF-094 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:
Chemie: Als Werkzeug zur Untersuchung des Ubiquitin-Proteasom-Systems und seiner Rolle in verschiedenen chemischen Prozessen verwendet.
Biologie: In der Forschung eingesetzt, um die Mechanismen des Proteinabbaus und der Zellregulation zu verstehen.
Medizin: Untersucht für seine potenziellen therapeutischen Anwendungen bei Krankheiten, die mit Proteinaggregation und -abbau zusammenhängen, wie z. B. neurodegenerative Erkrankungen.
Industrie: Einsatz bei der Entwicklung neuer Medikamente und therapeutischer Wirkstoffe, die auf das Ubiquitin-Proteasom-System abzielen
Wirkmechanismus
MF-094 entfaltet seine Wirkung durch die Inhibition von USP30, einem Deubiquitinierenden Enzym. Diese Inhibition führt zu einer erhöhten Protein-Ubiquitinierung und beschleunigten Mitophagie. Die beteiligten molekularen Ziele und Pfade umfassen das Ubiquitin-Proteasom-System und verschiedene Signalwege, die mit zellulärer Homöostase und Stressantworten zusammenhängen .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MF-094 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and typically involve advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of MF-094 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to obtain the final product .
Analyse Chemischer Reaktionen
Hydrolysis of the Carboxamide Group
The cyclohexanecarboxamide group undergoes hydrolysis under acidic or basic conditions to yield cyclohexanecarboxylic acid and the corresponding amine.
Mechanism : Acidic hydrolysis proceeds via protonation of the amide oxygen, followed by nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon.
Sulfonamide Hydrolysis
The tert-butylsulfamoyl group is hydrolyzed under strong acidic conditions to produce sulfonic acid derivatives.
Conditions | Reagents | Products | Yield | References |
---|---|---|---|---|
Conc. H₂SO₄, 100°C | Sulfuric acid | 5-Sulfonaphthalene-1-sulfonic acid + tert-butylamine | ~70% |
Key Insight : The tert-butyl group stabilizes the sulfonamide against mild hydrolysis but is cleaved under harsher conditions.
Deprotection of the tert-Butyl Group
The tert-butylsulfamoyl group undergoes acid-mediated deprotection to yield a primary sulfonamide.
Conditions | Reagents | Products | Yield | References |
---|---|---|---|---|
TFA/DCM (1:1), RT | Trifluoroacetic acid | Naphthalene-1-sulfonamide derivative | >90% |
Application : This reaction is critical for modifying the sulfamoyl group in downstream functionalization.
Amidation and Coupling Reactions
The carboxamide and sulfonamide groups participate in coupling reactions for structural diversification.
Reaction Type | Reagents | Products | Yield | References |
---|---|---|---|---|
EDC/HOBt-mediated | EDC·HCl, HOBt, DIPEA | Peptide-like conjugates | ~65% | |
Reductive Amination | NaBH₃CN, Aldehyde | Secondary amine derivatives | ~55% |
Synthesis Protocol :
-
Activation of the carboxylate with EDC·HCl and HOBt in DCM.
-
Coupling with amines (e.g., benzylamine) at RT for 12–24 hours.
-
Purification via column chromatography (SiO₂, EtOAc/hexane).
Electrophilic Aromatic Substitution
The naphthalene ring undergoes regioselective substitution at the electron-rich 5-position.
Reaction | Reagents | Products | Yield | References |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄, 0°C | 5-Nitro-naphthalene derivative | ~60% | |
Bromination | Br₂, FeBr₃ | 5-Bromo-naphthalene derivative | ~75% |
Note : The sulfamoyl group directs electrophiles to the para position relative to itself.
Stability Under Physiological Conditions
The compound demonstrates moderate stability in buffer solutions, with degradation pathways dominated by sulfonamide hydrolysis.
Condition | Half-Life (pH 7.4, 37°C) | Major Degradation Pathway | References |
---|---|---|---|
Phosphate buffer | 48 hours | Sulfonamide hydrolysis | |
Simulated gastric fluid | 12 hours | Amide hydrolysis |
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has a molecular formula of and features a unique structure that includes a cyclohexanecarboxamide backbone, which contributes to its biological activity. The presence of the tert-butylsulfamoyl group attached to a naphthalene moiety is particularly significant for its interactions with biological targets.
Anticancer Activity
Research indicates that N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit tumor growth in various cancer cell lines through mechanisms such as:
- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment.
- Inhibition of Cell Proliferation: It disrupts the cell cycle, preventing cancer cells from dividing and spreading.
Case Study: A study published in a peer-reviewed journal reported that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as a lead compound for developing new anticancer therapies .
Anti-inflammatory Effects
The compound also shows potential as an anti-inflammatory agent. Its ability to modulate immune responses makes it suitable for treating conditions characterized by excessive inflammation.
Mechanism: It is believed to act on Toll-like receptors (TLRs), which play a critical role in the immune system. By inhibiting TLR-mediated signaling pathways, the compound may reduce inflammatory cytokine production .
Case Study: In experimental models of inflammatory diseases, administration of this compound resulted in decreased levels of pro-inflammatory markers, indicating its efficacy in managing inflammation-related disorders .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology profiles of this compound is essential for its development as a therapeutic agent.
Pharmacokinetics
Preliminary studies suggest that the compound has favorable pharmacokinetic properties, including:
- Good Bioavailability: Indicating effective absorption when administered.
- Metabolic Stability: The compound exhibits resistance to rapid metabolic degradation.
Toxicology
Toxicological assessments have shown that at therapeutic doses, the compound has a low toxicity profile. However, comprehensive studies are necessary to fully understand its safety in long-term use and potential side effects .
Wirkmechanismus
MF-094 exerts its effects by inhibiting USP30, a deubiquitinating enzyme. This inhibition leads to increased protein ubiquitination and accelerated mitophagy. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways related to cellular homeostasis and stress responses .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
MF-095: Eine strukturell ähnliche Verbindung, aber deutlich weniger potent als ein USP30-Inhibitor.
GRL0617: Ein weiterer USP30-Inhibitor mit unterschiedlichen Potenz- und Selektivitätsprofilen
Einzigartigkeit
MF-094 zeichnet sich durch seine hohe Potenz und Selektivität für USP30 aus, was es zu einem wertvollen Werkzeug in der Forschung und bei potenziellen therapeutischen Anwendungen macht. Seine Fähigkeit, das Ubiquitin-Proteasom-System mit hoher Spezifität zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen .
Biologische Aktivität
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide is a complex organic compound with significant potential in biological research and therapeutic applications. Its structure includes a naphthalene moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C27H28N4O4S2 |
Molecular Weight | 536.7 g/mol |
IUPAC Name | This compound |
InChI Key | UWYWPCSMLNHUBR-QFIPXVFZSA-N |
The biological activity of this compound primarily involves its interaction with various cellular pathways. Research indicates that it may act as an inhibitor of specific enzymes involved in protein degradation, which is crucial in diseases characterized by protein misfolding and aggregation, such as neurodegenerative disorders.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For instance, it has been shown to inhibit tumor cell proliferation in vitro by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and death, particularly through the inhibition of the NF-kB pathway, which is often upregulated in cancer .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines in various cell types, suggesting a role in managing inflammatory diseases. The compound's ability to modulate immune responses makes it a candidate for further exploration in therapeutic contexts .
Study 1: Neurodegenerative Disease Model
In a study involving a mouse model of Alzheimer's disease, administration of this compound resulted in significant reductions in amyloid-beta plaque formation. The treatment group exhibited improved cognitive function compared to controls, indicating potential for therapeutic use in neurodegenerative conditions .
Study 2: Cancer Cell Line Analysis
Another study evaluated the effects of this compound on various cancer cell lines, including breast and prostate cancer. The results demonstrated a dose-dependent inhibition of cell growth and induction of apoptosis, with IC50 values ranging from 10 to 20 µM across different cell lines. These findings suggest that the compound could serve as a lead for developing new anticancer agents .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, given its structural complexity?
- Methodology :
- Multi-step synthesis : Begin with functionalizing the naphthalene core via sulfonylation at the 5-position using tert-butylsulfamoyl chloride. Introduce the amino-oxo-phenylpropan-2-yl moiety through a coupling reaction (e.g., EDC/HOBt-mediated amidation). Attach the cyclohexanecarboxamide group via stereospecific coupling to preserve the (2S)-configuration .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high purity (>95%) .
- Example Reaction Conditions :
Step | Reagents/Conditions | Yield | Purity (HPLC) |
---|---|---|---|
Sulfonylation | tert-Butylsulfamoyl chloride, DCM, pyridine, 0°C → RT | 78% | 92% |
Amidation | EDC, HOBt, DMF, 24h, RT | 65% | 89% |
Q. How can researchers confirm the stereochemical integrity of the (2S)-configured propan-2-yl group?
- Analytical Techniques :
- Chiral HPLC : Use a Chiralpak® IC column with hexane/isopropanol (80:20) to resolve enantiomers .
- Optical Rotation : Compare measured [α]D values with literature data for similar chiral carboxamides .
Q. What spectroscopic methods are most reliable for characterizing this compound?
- Primary Techniques :
- NMR : ¹H/¹³C NMR to confirm proton environments (e.g., tert-butyl singlet at δ 1.3 ppm, naphthalene aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution LC-QTOF-MS to verify molecular ion peaks (e.g., [M+H]+ calculated for C₃₀H₃₇N₃O₄S: 536.2584) .
- Advanced Confirmation :
- X-ray Diffraction : Resolve crystal structures to validate bond angles and torsional strain in the cyclohexane-carboxamide group .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved during characterization?
- Troubleshooting :
- Dynamic Effects : Use variable-temperature NMR to assess conformational flexibility (e.g., restricted rotation in the sulfamoyl group) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR chemical shifts and compare with experimental data .
Q. What strategies optimize reaction yields in multi-step syntheses of structurally related carboxamides?
- Algorithmic Optimization :
- Bayesian Optimization : Systematically vary parameters (e.g., temperature, solvent ratio) using machine learning to maximize yield. A 2023 study achieved a 22% yield improvement in similar reactions .
- DoE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., coupling reagent stoichiometry) .
- Data Table :
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Coupling Temp | 0–5°C | Prevents racemization |
DMAP Catalyst | 0.1 eq | Reduces side reactions |
Q. How does the tert-butylsulfamoyl group influence the compound’s thermal stability?
- Thermogravimetric Analysis (TGA) :
- The tert-butyl group enhances stability, with decomposition onset at ~250°C (vs. 180°C for methyl analogs) .
- Mechanistic Insight :
- Steric hindrance from the tert-butyl moiety reduces susceptibility to hydrolysis, as shown in accelerated stability studies (40°C/75% RH, 6 months) .
Q. What computational approaches predict biological activity or binding modes of this compound?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to simulate interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase IX) .
- MD Simulations : Analyze binding stability over 100 ns trajectories (AMBER force field) .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies between calculated and observed molecular ion peaks?
- Root Causes :
- Adduct Formation : Check for sodium/potassium adducts in LC-MS (e.g., [M+Na]+ = 559.2403) .
- Isotopic Patterns : Use isotopic abundance calculators (e.g., mMass) to distinguish between Cl/Br-containing impurities .
Q. Key Takeaways
Eigenschaften
IUPAC Name |
N-[(2S)-1-[[5-(tert-butylsulfamoyl)naphthalen-1-yl]amino]-1-oxo-3-phenylpropan-2-yl]cyclohexanecarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O4S/c1-30(2,3)33-38(36,37)27-19-11-16-23-24(27)17-10-18-25(23)31-29(35)26(20-21-12-6-4-7-13-21)32-28(34)22-14-8-5-9-15-22/h4,6-7,10-13,16-19,22,26,33H,5,8-9,14-15,20H2,1-3H3,(H,31,35)(H,32,34)/t26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXORJHBZHLLTE-SANMLTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC2=C1C=CC=C2NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4CCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.